Tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate Tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15932016
InChI: InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11-6-4-5-9(8-16)10(11)7-14-15/h4-7,16H,8H2,1-3H3
SMILES:
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol

Tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate

CAS No.:

Cat. No.: VC15932016

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate -

Specification

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
IUPAC Name tert-butyl 4-(hydroxymethyl)indazole-1-carboxylate
Standard InChI InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11-6-4-5-9(8-16)10(11)7-14-15/h4-7,16H,8H2,1-3H3
Standard InChI Key ZAIKRESILISGDT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=N1)CO

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises an indazole ring system—a fused bicyclic aromatic framework containing two adjacent nitrogen atoms. The 1-position is substituted with a tert-butyloxycarbonyl (Boc) group, while the 4-position bears a hydroxymethyl (-CH₂OH) moiety. This configuration introduces both steric bulk (via the tert-butyl group) and polarity (via the hydroxymethyl group), influencing its reactivity and solubility.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O₃
Molecular Weight248.28 g/mol
CAS NumberNot publicly disclosed
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar aprotic solvents

The Boc group enhances stability against nucleophilic attack, making the compound suitable for multi-step synthetic workflows. The hydroxymethyl group offers a site for further functionalization, such as oxidation to a carboxylic acid or esterification.

Synthesis and Reaction Pathways

General Synthetic Strategies

Synthesis of tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate typically involves cyclization or condensation reactions starting from indazole precursors. A common approach includes:

  • Indazole Core Formation: Cyclization of o-substituted phenylhydrazines or palladium-catalyzed coupling reactions to construct the indazole skeleton.

  • Functionalization: Introduction of the hydroxymethyl group via Friedel-Crafts alkylation or directed ortho-metalation strategies.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the tert-butyl carbamate group.

Table 2: Representative Synthetic Routes

StepReaction TypeReagents/ConditionsYield
1Indazole cyclizationPd(OAc)₂, PPh₃, K₂CO₃, DMF60–70%
2Hydroxymethyl introductionParaformaldehyde, BF₃·Et₂O50–65%
3Boc protectionBoc₂O, DMAP, CH₂Cl₂85–90%

Microwave-assisted cyclization, as demonstrated in related heterocyclic systems (e.g., thiazolo-triazinones ), could potentially optimize reaction times and yields for this compound.

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the 4-position requires careful control of directing groups and reaction conditions.

  • Stability of Hydroxymethyl Group: The -CH₂OH moiety may undergo unintended oxidation or elimination during synthesis, necessitating protective strategies.

Applications in Medicinal Chemistry

Structure-Activity Relationships (SAR)

  • Boc Group: Enhances metabolic stability but may reduce cell permeability due to increased hydrophobicity.

  • Hydroxymethyl Group: Introduces hydrogen-bonding capacity, critical for target engagement. Comparison with methyl or carboxyl analogs (e.g., 4-methylindazoles) reveals that polar substituents improve solubility but may shorten plasma half-life .

Role in Organic Synthesis

Versatile Building Block

The compound’s dual functionality enables diverse transformations:

  • Oxidation: Conversion of -CH₂OH to -COOH for carboxylate-containing analogs.

  • Nucleophilic Substitution: Displacement of the Boc group with amines or thiols.

  • Cross-Coupling: Suzuki-Miyaura reactions at the indazole C-3 position.

Table 3: Derivative Synthesis Examples

DerivativeReactionApplication
4-CarboxyindazoleJones oxidationMetal-organic frameworks
1-AminoindazoleBoc deprotectionKinase inhibitor scaffolds
3-ArylindazoleSuzuki couplingFluorescent probes

Comparison with Related Indazole Derivatives

Table 4: Structural and Functional Analogues

CompoundSubstituentsKey Differences
4-Methyl-1H-indazole-1-carboxylate-CH₃ at C-4Reduced polarity
4-Nitro-1H-indazole-1-carboxylate-NO₂ at C-4Enhanced electrophilicity
1H-Indazole-4-carboxylic acid-COOH at C-4Improved metal coordination

The hydroxymethyl group in tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate offers a balance between reactivity and stability, distinguishing it from more inert (e.g., methyl) or reactive (e.g., nitro) analogs.

Future Directions and Research Opportunities

  • Biological Screening: Evaluate in vitro activity against cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus, E. coli).

  • Prodrug Development: Explore ester or carbonate derivatives to modulate pharmacokinetics.

  • Computational Studies: Molecular docking to predict target affinity (e.g., COX-2, topoisomerase II).

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